An In-depth Technical Guide to 1,5-Heptadien-4-ol: Structure, Properties, Synthesis, and Reactions
An In-depth Technical Guide to 1,5-Heptadien-4-ol: Structure, Properties, Synthesis, and Reactions
This technical guide provides a comprehensive overview of 1,5-heptadien-4-ol, a key intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, spectroscopic signature, and common synthetic and reactive pathways. The information presented herein is grounded in authoritative sources to ensure scientific integrity and to empower further research and application.
Introduction: The Versatility of a Dienol
1,5-Heptadien-4-ol is an organic compound featuring a seven-carbon chain with two double bonds at positions 1 and 5, and a hydroxyl group at position 4. This unique arrangement of functional groups—a secondary alcohol flanked by two alkene moieties—renders it a versatile building block in organic chemistry. Its strategic placement of reactive sites allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.
A notable and commercially significant derivative is 3,3,6-trimethyl-1,5-heptadien-4-ol, commonly known as Artemisia alcohol.[1][2] This terpene alcohol, found in the essential oil of various Artemisia species, shares the core 1,5-heptadien-4-ol skeleton and is recognized for its characteristic aroma and potential biological activities. While this guide focuses on the parent compound, the chemistry discussed is often applicable to its substituted derivatives.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 1,5-heptadien-4-ol are dictated by its molecular structure. The presence of both a hydroxyl group and carbon-carbon double bonds gives rise to a molecule with a blend of polar and non-polar features, influencing its solubility and reactivity.
IUPAC Name: hepta-1,5-dien-4-ol[3] Molecular Formula: C₇H₁₂O[3][4][5] Molecular Weight: 112.17 g/mol [3][4][5]
The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C4), meaning it can exist as a pair of enantiomers. The geometry of the double bond at C5 can also lead to (E) and (Z) isomers. The (E)-isomer is a commonly cited form of this compound.[4]
A summary of the key physicochemical properties of 1,5-heptadien-4-ol is presented in the table below.
| Property | Value | Source |
| Density | 0.858 - 0.861 g/cm³ | [4][6] |
| Boiling Point | 163.5 °C at 760 mmHg | [6] |
| Refractive Index | 1.454 - 1.459 | [4][6] |
| Flash Point | 63.6 °C | [6] |
| XLogP3 | 1.5 - 1.6 | [3][6] |
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 1,5-heptadien-4-ol. The key spectral features are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the two double bonds, the proton attached to the hydroxyl-bearing carbon (carbinol proton), the allylic protons, and the terminal methyl group protons. The coupling patterns and chemical shifts of these signals provide definitive information about the connectivity of the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The chemical shifts will differentiate the sp²-hybridized carbons of the alkenes from the sp³-hybridized carbons, including the carbon atom attached to the hydroxyl group, which typically appears in the range of 60-80 ppm.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 1,5-heptadien-4-ol will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses, such as the loss of a water molecule from the alcohol functional group and cleavage at the allylic positions, providing further structural confirmation.
Synthesis of 1,5-Heptadien-4-ol: A Practical Approach
A common and illustrative method for the synthesis of 1,5-heptadien-4-ol involves the Grignard reaction between an appropriate aldehyde and a vinyl Grignard reagent. The following is a representative protocol.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 1,5-heptadien-4-ol from crotonaldehyde and vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the vinyl bromide solution. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution in an ice bath. Add a solution of crotonaldehyde in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will precipitate the magnesium salts. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts and wash them with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 1,5-heptadien-4-ol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere to prevent the decomposition of the reagent and ensure a high yield of the desired product.
-
Anhydrous Solvents: The use of anhydrous THF is crucial as any water present will react with the Grignard reagent, quenching it and reducing the yield.
-
Controlled Addition and Temperature: The Grignard reaction is exothermic. Slow, dropwise addition of the aldehyde at a low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively hydrolyzes the magnesium alkoxide formed during the reaction to the desired alcohol while minimizing the risk of acid-catalyzed side reactions such as dehydration.
Key Reactions of 1,5-Heptadien-4-ol
The bifunctional nature of 1,5-heptadien-4-ol allows for a diverse range of chemical transformations, making it a valuable synthetic intermediate.
Prins-Ritter Cyclization
One of the notable reactions involving 1,5-heptadien-4-ol and its derivatives is the Prins-Ritter cyclization. This tandem reaction involves an initial Prins cyclization followed by a Ritter reaction, leading to the formation of substituted tetrahydropyrans.[7] This transformation is a powerful tool for the stereoselective synthesis of heterocyclic compounds.
The general workflow for a Prins-Ritter cyclization is depicted in the following diagram:
Caption: A simplified workflow of the Prins-Ritter tandem cyclization.
Conclusion
1,5-Heptadien-4-ol is a molecule of significant interest in organic synthesis due to its versatile chemical structure. This guide has provided a detailed overview of its fundamental properties, spectroscopic characterization, a reliable synthetic protocol, and a key reactive pathway. The insights and methodologies presented here are intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities. The self-validating nature of the described protocols, grounded in established chemical principles, ensures their reproducibility and reliability in a laboratory setting.
References
-
1,5-Heptadien-4-ol, 3,3,6-trimethyl- - the NIST WebBook. Available at: [Link]
-
(E)-1,5-heptadien-4-ol - Stenutz. Available at: [Link]
-
Chemical Properties of 1,5-Heptadien-4-ol, 3,3,6-trimethyl- (CAS 27644-04-8) - Cheméo. Available at: [Link]
-
Hepta-1,5-dien-4-ol | C7H12O | CID 3591783 - PubChem. Available at: [Link]
-
1,5-HEPTADIEN-4-OL — Chemical Substance Information - NextSDS. Available at: [Link]
-
(5E)-1,5-heptadien-4-ol - 5638-26-6, C7H12O, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
1,5-Heptadien-4-ol, 3,3,6-trimethyl- - the NIST WebBook. Available at: [Link]
-
Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization: Access to New THP Acetamides - ResearchGate. Available at: [Link]
Sources
- 1. 1,5-Heptadien-4-ol, 3,3,6-trimethyl- [webbook.nist.gov]
- 2. 1,5-Heptadien-4-ol, 3,3,6-trimethyl- [webbook.nist.gov]
- 3. Hepta-1,5-dien-4-ol | C7H12O | CID 3591783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-1,5-heptadien-4-ol [stenutz.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
